(D-Ser4,D-Trp6)-LHRH is a synthetic analog of LHRH, a decapeptide hormone naturally produced in the hypothalamus. [] LHRH is responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Analogs like (D-Ser4,D-Trp6)-LHRH are modified versions of LHRH, often with enhanced stability and resistance to degradation compared to the native hormone. [] These analogs are valuable tools for studying the mechanisms of LHRH action, the regulation of the hypothalamic-pituitary-gonadal axis, and the development of potential therapeutic agents.
This compound belongs to a class of peptides known as gonadotropin-releasing hormones, which are pivotal in the endocrine system. They are classified based on their structure and biological function, specifically targeting the hypothalamic-pituitary-gonadal axis. The modifications at the fourth position (D-serine) and sixth position (D-tryptophan) are intended to increase receptor binding affinity and resistance to enzymatic degradation, making it a valuable tool in both research and therapeutic applications.
The synthesis of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS), a widely accepted method for producing peptides. This technique allows for the sequential addition of protected amino acids to a solid support resin, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone consists of ten amino acids, with specific substitutions at positions four and six. The D-serine provides enhanced stability against enzymatic degradation, while D-tryptophan contributes to increased receptor affinity.
The compound's molecular formula can be represented as C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 302.36 g/mol. The structural formula can be visualized through various computational chemistry tools that depict its three-dimensional conformation.
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone can undergo several chemical reactions typical for peptides:
Common reagents used in these reactions include:
The mechanism of action for (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves its binding to specific receptors on pituitary cells, leading to the activation of signaling pathways that stimulate the secretion of luteinizing hormone and follicle-stimulating hormone. This process is crucial for reproductive health and has implications in various therapeutic contexts.
Studies have shown that modifications at specific positions can significantly enhance receptor binding affinity and biological activity compared to natural Luteinizing Hormone-Releasing Hormone, thus improving its efficacy in clinical applications.
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is typically a white to off-white powder that is soluble in water and exhibits stability under refrigerated conditions.
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone has several scientific uses:
(D-Ser⁴,D-Trp⁶)-LHRH is synthesized via Fmoc-based SPPS, leveraging rink amide MBHA resin (100–200 mesh, 0.59 mmol/g) as the solid support [6] [9]. The incorporation of D-amino acids requires precise coupling protocols:
Table 1: SPPS Reagents and Conditions for (D-Ser⁴,D-Trp⁶)-LHRH
Component | Reagent/Condition | Purpose |
---|---|---|
Resin | Rink amide MBHA (0.59 mmol/g) | Solid support for peptide elongation |
Activation Reagent | HATU/HBTU + DIPEA | D-amino acid coupling |
Fmoc Deprotection | 20% piperidine/DMF (2 × 5 min) | Removal of N-terminal protecting group |
Solvent System | DMF/DCM (8:2) | Solubilize amino acids and reagents |
Cleavage Cocktail | TFA:EDT:TIS:H₂O (94:2.5:2.5:1) | Release peptide from resin |
Position 4 (D-Ser): Substitution of L-Ser with D-Ser confers resistance to prolyl endopeptidase, which cleaves at Ser⁴-Tyr⁵ in native LHRH (half-life: 3–4 min) [2] [7]. D-Ser⁴ stabilizes the β-turn structure, reducing conformational flexibility vulnerable to enzymatic attack [4] [8].
Position 6 (D-Trp): Replacing Gly⁶ with D-Trp inhibits cleavage by metalloendopeptidase EP24.15, the primary enzyme hydrolyzing Tyr⁵-Gly⁶ in natural LHRH [2] [7]. This modification extends plasma half-life to 68–103 minutes in glycosylated analogs [7].
Table 2: Impact of D-Amino Acid Substitutions on Proteolytic Stability
Cleavage Site | Enzyme | Half-Life (Native LHRH) | Half-Life (D-Ser⁴/D-Trp⁶ Analog) |
---|---|---|---|
Trp³-Ser⁴ | Prolyl endopeptidase | 3–4 min | >60 min |
Tyr⁵-Gly⁶ | EP24.15 | 3–4 min | >120 min |
Pro⁹-Gly¹⁰ | Pyroglutamyl peptidase | Unchanged | Unchanged |
Hydrocarbon linkers between the peptide backbone and conjugates (e.g., carbohydrates) improve metabolic resistance:
Linkers are incorporated during SPPS using Fmoc-protected variants (e.g., Fmoc-Aun-OH), coupled via HATU activation [6].
N-terminal glycosylation with lactose (Lac), glucose (Glc), or galactose (Gal) via succinamic acid linkers significantly enhances stability [2] [7]:
Table 3: Stability of Glycosylated (D-Ser⁴,D-Trp⁶)-LHRH Analogs
Analog | Conjugation Site | Stability in Human Plasma (4 h) | Half-Life in Kidney Enzymes (min) |
---|---|---|---|
Lac-[D-Ser⁴,D-Trp⁶] | N-terminus | >90% intact | 68 |
Glc⁴-[D-Trp⁶] | Mid-chain (Ser⁴) | 85% intact | 103 |
Gal-[D-Ser⁴] | N-terminus | 78% intact | 54 |
Native LHRH | – | <5% intact | 3 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0